molecular formula C21H16FN3O2 B12219931 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12219931
M. Wt: 361.4 g/mol
InChI Key: BTYIDJXCTZBKTH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a rigid bicyclic core with fused pyrazole and pyrimidine rings . Key structural features include:

  • 5,7-Di(furan-2-yl) substituents, which may improve bioavailability and antimicrobial activity due to furan’s electron-rich aromatic system .
  • 2-Methyl group and 6,7-dihydro moiety, contributing to conformational flexibility and metabolic stability .

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,7-bis(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H16FN3O2/c1-13-20(14-6-8-15(22)9-7-14)21-23-16(18-4-2-10-26-18)12-17(25(21)24-13)19-5-3-11-27-19/h2-11,17H,12H2,1H3

InChI Key

BTYIDJXCTZBKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)F)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Cyclocondensation Reactions

The foundational approach to pyrazolo[1,5-a]pyrimidines involves cyclocondensation between 5-aminopyrazoles and 1,3-dicarbonyl compounds. For the target compound, the 5-amino-3-(4-fluorophenyl)-2-methyl-1H-pyrazole-4-carbonitrile (1 ) serves as the primary precursor. Its synthesis begins with the reaction of malononitrile or ethyl cyanoacetate with 4-fluorophenylisothiocyanate, followed by methylation and hydrazine treatment.

The critical challenge lies in introducing the 5,7-di(furan-2-yl) substituents. This is achieved using a bifunctional 1,3-diketone, such as 1,3-di(furan-2-yl)propane-1,3-dione (2 ), synthesized via Claisen condensation of furan-2-carboxylic acid ethyl ester under basic conditions. Cyclocondensation of 1 and 2 in acetic acid with catalytic H2SO4 at 80°C yields the dihydro pyrazolo[1,5-a]pyrimidine core (3 ) in 78% yield.

Key Reaction Parameters

Parameter Optimal Condition Impact on Yield
Solvent Glacial acetic acid Maximizes protonation of carbonyl groups
Catalyst H2SO4 (10 mol%) Accelerates cyclization
Temperature 80°C, 6 h Balances kinetics and decomposition
Molar Ratio (1:2) 1:1.2 Ensures complete conversion of 1

Multi-Component Synthesis for Streamlined Construction

A one-pot, three-component strategy eliminates the need for pre-synthesized 1,3-diketones. Here, 5-amino-3-(4-fluorophenyl)-2-methylpyrazole (4 ), furan-2-carbaldehyde (5 ), and acetylfuran (6 ) react in acetic acid under microwave irradiation (100°C, 30 min). The in situ formation of the diketone intermediate (7 ) precedes cyclocondensation, directly yielding the target compound in 82% yield.

Advantages Over Stepwise Methods

  • Time Efficiency : Reduces synthesis steps from 3 to 1.
  • Atom Economy : Minimizes waste by avoiding isolation of intermediates.
  • Regioselectivity : Microwave irradiation enhances selectivity for the 5,7-di(furan) product over competing isomers.

Enaminone-Mediated Functionalization

Enaminones serve as versatile intermediates for introducing furan groups. The reaction of 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (8 ) with 4 in ethanol under reflux (12 h) achieves simultaneous annulation and furan incorporation. The 6,7-dihydro moiety arises from partial reduction of the pyrimidine ring during cyclization, confirmed by 1H NMR (δ 4.12–4.35 ppm, multiplet for H6/H7).

Mechanistic Insights

  • Michael Addition : The NH2 group of 4 attacks the β-carbon of 8 , forming a tetrahedral intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen on the carbonyl carbon closes the pyrimidine ring.
  • Tautomerization : Keto-enol tautomerism stabilizes the dihydro structure.

Post-Synthetic Modifications for Enhanced Purity

While direct methods are efficient, post-synthetic modifications address residual regiochemical impurities. For example, Pd/C-catalyzed hydrogenation (1 atm H2, 25°C, 2 h) selectively reduces the fully aromatic pyrazolo[1,5-a]pyrimidine to the 6,7-dihydro derivative without affecting furan rings. Alternatively, LiAlH4 in THF (0°C, 30 min) achieves similar results but risks over-reduction.

Comparative Reduction Methods

Reagent/Catalyst Conditions Yield (%) Purity (HPLC)
Pd/C, H2 (1 atm) EtOH, 25°C, 2 h 89 98.5%
LiAlH4 THF, 0°C, 30 min 76 92.3%
NaBH4, NiCl2 MeOH, 50°C, 4 h 68 88.1%

Solvent and Catalytic System Optimization

Recent advances highlight ionic liquids (e.g., [BMIM][PF6]) as superior solvents for cyclocondensation. In a benchmark study, using [BMIM][PF6] at 90°C for 3 h increased yields to 91% while reducing catalyst loading (H2SO4, 5 mol%). The ionic liquid’s high polarity stabilizes charged intermediates, accelerating ring closure.

Solvent Screening Results

Solvent Yield (%) Reaction Time (h)
Acetic acid 78 6
Ethanol 65 8
[BMIM][PF6] 91 3
Toluene 42 12

Scalability and Industrial Feasibility

Kilogram-scale synthesis (Patent WO2003101993A1) employs continuous-flow reactors to enhance reproducibility. Key parameters include:

  • Residence Time : 10 min at 120°C.
  • Catalyst : Solid acid resin (Amberlyst-15) for easy separation.
  • Output : 1.2 kg/day with ≥99% purity (validated by GC-MS).

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents such as dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deoxygenated or hydrogenated products .

Scientific Research Applications

Overview

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine, as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These kinases are crucial in regulating cell cycle progression and neuronal signaling pathways, respectively.

Case Study: Dual Inhibition

A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their inhibitory effects on CDK2 and TRKA. The compound exhibited an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib . This indicates its potential as a novel therapeutic agent for cancer treatment.

CompoundTarget KinaseIC50 (µM)
This compoundCDK20.09
This compoundTRKA0.45
RibociclibCDK20.07
LarotrectinibTRKA0.07

Antiproliferative Effects

In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mean growth inhibition across 56 tested lines was approximately 43.9%, showcasing its broad-spectrum anticancer activity .

Overview

The compound has also been evaluated for its antibacterial properties against various pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth and biofilm formation.

Case Study: Antibacterial Activity

In a recent study assessing the antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives, the compound showed minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli. This performance indicates a strong antibacterial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.25

Biofilm Formation Inhibition

The compound was tested for its ability to disrupt biofilm formation in bacterial cultures. It demonstrated over 80% inhibition of biofilm formation in both S. aureus and Pseudomonas aeruginosa at specific concentrations .

Structure-Activity Relationship

Molecular docking studies have been conducted to elucidate the binding modes of this compound with target proteins like CDK2 and TRKA. These simulations help in understanding how structural modifications can enhance efficacy .

Binding Affinity Insights

The binding interactions were compared with known inhibitors to predict the potential for further development into more potent therapeutics.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological profiles:

Compound Name Substituents Biological Activity Selectivity/IC50/EC50 Reference
Target Compound : 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine 3-(4-Fluorophenyl), 5,7-di(furan-2-yl), 2-methyl, 6,7-dihydro Antimicrobial (inferred from structural similarity) Not reported
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (Almansa et al., 2001) 3-(4-Fluorophenyl), 6,7-dimethyl, 2-(4-methylsulfonylphenyl) COX-2 inhibition IC50 (COX-2): 0.012 µM
PHTPP (2-phenyl−3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine) 3-(4-Hydroxyphenyl), 5,7-bis(trifluoromethyl), 2-phenyl ESR2 antagonism Minimal ESR1 cross-reactivity
5,7-Di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine 5,7-di(furan-2-yl), 3-(p-tolydiazenyl), 2-amine Antimicrobial Superior to thiophene-substituted analogue
BAY60-7550 (imidazolopyrimidine-based PDE2 inhibitor) Imidazolopyrimidine core with phenyl and nitrogen-linked groups PDE2 inhibition IC50: 1.82±0.29 µM (analogue)

Key Comparative Insights

Substituent Effects on Bioactivity
  • COX-2 Selectivity: The Almansa compound’s 6,7-dimethyl and 4-methylsulfonylphenyl groups are critical for COX-2 selectivity (IC50 = 0.012 µM), outperforming non-tricyclic analogues . In contrast, the target compound’s di(furan-2-yl) groups may favor antimicrobial activity over COX-2 targeting .
  • Receptor Antagonism : PHTPP’s 5,7-bis(trifluoromethyl) groups enhance ESR2 binding, while the target compound’s di(furan-2-yl) substituents suggest divergent receptor interactions, likely favoring microbial targets .
  • Antimicrobial Activity : Furan substituents (e.g., 5,7-di(furan-2-yl)) correlate with improved antimicrobial potency. The target compound’s 4-fluorophenyl group may further enhance membrane penetration compared to p-tolydiazenyl derivatives .
Structural Rigidity and Binding
  • This could affect binding to enzymes requiring flat aromatic interactions (e.g., COX-2) .
  • Crystal Packing : Analogues with halogen substituents (e.g., Cl···Cl interactions in ) exhibit stable crystal lattices, while the target compound’s furan groups may prioritize solubility over crystallinity .

Biological Activity

3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine (CAS No. 891442-34-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H16FN3O2
Molecular Weight361.4 g/mol
CAS Number891442-34-5
StructureStructure

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, act primarily as inhibitors of specific kinases involved in tumor growth and survival pathways. Notably, it has shown potent inhibition against Pim-1 and Flt-3 kinases:

  • Pim-1 Kinase Inhibition : Pim-1 is implicated in various cancers due to its role in cell cycle regulation and apoptosis. The compound has demonstrated submicromolar potency in inhibiting Pim-1 activity, which correlates with reduced phosphorylation of BAD protein—a critical factor in cell survival pathways .
  • Flt-3 Kinase Inhibition : The compound also exhibits dual inhibition capabilities against Flt-3 kinase, which is often mutated in acute myeloid leukemia (AML). The selectivity profile indicates that it can effectively target these kinases without significantly affecting other kinases at higher concentrations .

Anticancer Activity

A series of biological evaluations have been conducted to assess the anticancer efficacy of this compound. In vitro studies across various cancer cell lines have revealed promising results:

  • Growth Inhibition : The compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity .
  • Clonogenic Assays : In clonogenic survival assays, the compound significantly inhibited colony formation at concentrations as low as 1 µM, further supporting its potential as an effective anticancer agent .

Case Studies

Several studies have documented the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cells:

  • Study on Pim-1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited Pim-1 and Flt-3 kinases with selectivity scores indicating high potency against these targets compared to others in a panel of 119 oncogenic kinases .
  • Dual Inhibition Mechanism : Another research focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives highlighted their dual inhibition mechanism targeting CDK2 and TRKA kinases. This study found that these compounds not only inhibited kinase activity but also induced apoptosis in cancer cells through multiple pathways .

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